![molecular formula C13H13Cl2N3O3 B5739206 N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide](/img/structure/B5739206.png)
N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide
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Overview
Description
N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. The compound is also known by its chemical name, DCPIE, and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DCPIE is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
DCPIE has been found to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of DCPIE is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound has also been found to have some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are a number of future directions for research on DCPIE, including:
1. Further investigation of its mechanism of action and the cellular pathways involved in its antitumor activity.
2. Development of new formulations of DCPIE that improve its solubility and bioavailability.
3. Evaluation of the compound's potential as a therapeutic agent in animal models of cancer.
4. Investigation of the compound's potential as an anti-inflammatory or antioxidant agent in the treatment of other diseases.
5. Development of new analogs of DCPIE that may have improved pharmacological properties.
In conclusion, N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide is a chemical compound with significant potential for use in the development of new cancer therapies. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, the compound has already shown promising results in both in vitro and in vivo studies.
Synthesis Methods
The synthesis of DCPIE involves the reaction of 3,4-dichlorobenzoyl chloride with 2-pyrrolidinone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N'-diisopropylethylamine and ethyl chloroformate to yield the final product.
Scientific Research Applications
DCPIE has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. The compound has been shown to have potent antitumor activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, DCPIE has been found to inhibit the growth of cancer cells in vivo in animal models.
properties
IUPAC Name |
[(Z)-[1-amino-2-(2-oxopyrrolidin-1-yl)ethylidene]amino] 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3/c14-9-4-3-8(6-10(9)15)13(20)21-17-11(16)7-18-5-1-2-12(18)19/h3-4,6H,1-2,5,7H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXNYZQMOMQANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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